molecular formula C12H22N2S B503753 N-[2-(diethylamino)ethyl]-N-[(5-methyl-2-thienyl)methyl]amine CAS No. 880811-99-4

N-[2-(diethylamino)ethyl]-N-[(5-methyl-2-thienyl)methyl]amine

Cat. No. B503753
CAS RN: 880811-99-4
M. Wt: 226.38g/mol
InChI Key: IGDITUDVGLKASD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines involves several methods, including the reaction of ammonia with alkyl halides, the reduction of nitriles and amides, and the reductive amination of aldehydes and ketones .


Molecular Structure Analysis

Amines are classified as primary, secondary, or tertiary depending on the number of organic substituents attached to the nitrogen atom. In your compound, the nitrogen atom is attached to two ethyl groups and one complex group, making it a tertiary amine .


Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions. They can act as bases, nucleophiles, and ligands. They can also undergo reactions such as alkylation, acylation, and sulfonation .


Physical And Chemical Properties Analysis

Amines are polar and can engage in hydrogen bonding, which affects their physical properties such as boiling point and solubility. They are usually colorless but can acquire color upon exposure to air due to impurities .

Mechanism of Action

The mechanism of action of amines depends on their specific chemical structure and the context in which they are used. For example, in biological systems, some amines act as neurotransmitters .

Safety and Hazards

Amines can be irritants and some are toxic. They can cause burns and eye damage. It’s important to handle them with appropriate safety measures .

Future Directions

The study of amines is a vibrant field with many potential future directions. This includes the development of new synthetic methods, the design of amine-based drugs, and the exploration of their role in biological systems .

properties

IUPAC Name

N',N'-diethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2S/c1-4-14(5-2)9-8-13-10-12-7-6-11(3)15-12/h6-7,13H,4-5,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDITUDVGLKASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCC1=CC=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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